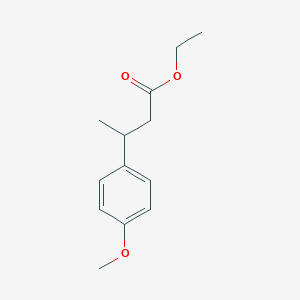![molecular formula C14H19NOS B2970856 N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide CAS No. 2418680-34-7](/img/structure/B2970856.png)
N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide, also known as MTFMT, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. MTFMT belongs to a class of compounds known as cyclobutyl amides, which have been found to have various biological activities.
Mecanismo De Acción
N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide exerts its biological effects through the modulation of various signaling pathways. It has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. Studies have shown that this compound can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage. This compound has also been found to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines, which can help reduce inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, which can help prevent tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide in lab experiments is its ability to modulate multiple signaling pathways, which can provide insights into the complex mechanisms involved in various biological processes. However, one limitation of using this compound is its potential toxicity, as high concentrations of this compound have been found to induce cell death in non-cancerous cells.
Direcciones Futuras
There are several future directions for the research on N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neuroinflammatory disorders and cancer. Another direction is to explore the structure-activity relationships of cyclobutyl amides, which can help identify more potent and selective compounds. Additionally, research can be focused on the development of novel drug delivery systems for this compound, which can improve its bioavailability and reduce its potential toxicity.
In conclusion, this compound is a promising compound with various potential therapeutic applications. Its ability to modulate multiple signaling pathways and its biochemical and physiological effects make it a valuable tool for scientific research. Further research is needed to fully understand its mechanisms of action and to explore its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide involves the reaction of 3-methylthiophen-2-ylmethylamine with 3-methylcyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with propargyl bromide to yield this compound.
Aplicaciones Científicas De Investigación
N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide has been found to have various therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential chemotherapeutic agent.
Propiedades
IUPAC Name |
N-(3-methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-4-14(16)15(12-7-10(2)8-12)9-13-11(3)5-6-17-13/h4-6,10,12H,1,7-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYPSLXGROABNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)N(CC2=C(C=CS2)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2970773.png)
![3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2970774.png)


![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2970778.png)
![8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2970779.png)
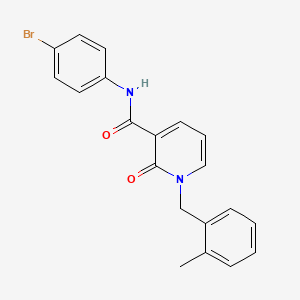
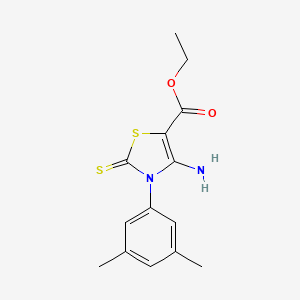
![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B2970786.png)
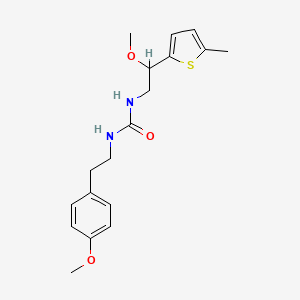
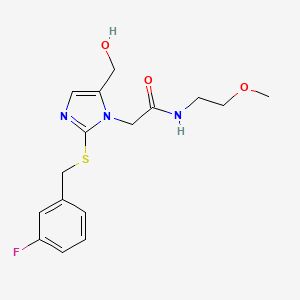
![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3,4-dihydrochromen-7-yl)oxymethyl]aziridine](/img/structure/B2970792.png)
![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970793.png)
